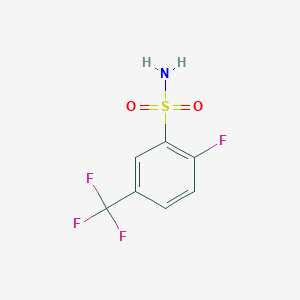

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNWALSRFRMXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434580 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217454-98-3 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide typically involves the introduction of the sulfonamide group onto a fluorinated benzene ring. One common method involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Electrophilic aromatic substitution: The fluorinated benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups like fluorine and trifluoromethyl can make the ring less reactive.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.

Electrophilic aromatic substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used, often in the presence of a catalyst like iron(III) chloride.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkyl or N-acyl derivatives, while electrophilic aromatic substitution can introduce various substituents onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide serves as a crucial building block in organic synthesis. It is utilized in the preparation of various fluorinated compounds, which are essential in pharmaceuticals and agrochemicals. The sulfonamide group facilitates the formation of new chemical bonds through electrophilic aromatic substitution reactions.

Reactivity and Mechanism

The compound's mechanism of action involves interactions with nucleophiles, leading to the formation of sulfonamides and other derivatives. The incorporation of fluorine enhances the electronic properties of the molecule, making it more reactive compared to non-fluorinated analogs.

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound is employed to investigate enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds with amino acid residues allows it to inhibit specific enzymes, making it valuable for studying metabolic pathways and drug design.

Case Study: Inhibition of Human Urate Transporter 1

Recent studies have shown that derivatives of this compound act as inhibitors of human urate transporter 1 (hURAT1), which is significant for treating hyperuricemia and gout. The compound demonstrated a low half-maximal inhibitory concentration (IC50), indicating potent activity against urate uptake .

| Compound | IC50 (nM) |

|---|---|

| This compound | 54 |

| Benzbromarone | 407 |

This table illustrates the comparative potency of the compound against established treatments for gout.

Pharmaceutical Applications

Therapeutic Potential

The therapeutic applications of this compound extend to conditions associated with abnormal uric acid levels, such as gout. Its derivatives have been shown to effectively lower serum uric acid concentrations, providing a new avenue for drug development in this area .

Case Study: Antimicrobial Efficacy

A study evaluating various trifluoromethyl-containing sulfonamides highlighted their antimicrobial properties. The results indicated that these compounds exhibited lower minimum inhibitory concentrations (MICs) against bacterial pathogens compared to non-fluorinated counterparts.

| Compound | MIC (mg/L) |

|---|---|

| Trifluoromethyl Sulfonamide A | 50 |

| Non-Fluorinated Control | 100 |

Industrial Applications

Agrochemical Development

In industry, this compound is utilized in developing agrochemicals due to its unique properties that enhance the efficacy of herbicides and pesticides. The fluorinated structure improves stability and bioactivity, making it a valuable component in agricultural formulations.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by participating in hydrophobic interactions and influencing the electronic properties of the molecule.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Bioactivity

Substituent Effects :

- Fluorine and trifluoromethyl groups enhance electron-withdrawing effects, stabilizing negative charges and improving binding to enzymes. For example, trifluoromethyl-substituted sulfonamides exhibit superior fungicidal activity compared to methyl-substituted analogs .

- Chlorine (e.g., in N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide) increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions .

Biological Activity: Sulfonamides with amino groups (e.g., 5-amino derivatives) show enhanced solubility and anti-inflammatory properties due to hydrogen bonding . Bromine-substituted sulfonamides (e.g., 3-bromo-2-fluoro-5-methylbenzene sulfonamide) display increased cytotoxicity, likely due to bromine’s ability to form covalent bonds with biological targets .

Synthetic Utility :

- Sulfonyl chlorides (e.g., 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride) serve as intermediates for synthesizing sulfonamides. Their reactivity is higher than sulfonamides, making them versatile in coupling reactions .

Antifungal Activity (SAR Insights)

- Trifluoromethyl groups significantly boost fungicidal activity. For instance, compounds with -CF₃ substituents achieved 55–56% inhibition rates against Rhizoctonia solani, outperforming methyl or methoxy-substituted analogs .

- Fluorine at the 2-position enhances membrane permeability, facilitating intracellular target engagement .

Enzyme Inhibition

- The sulfonamide group acts as a hydrogen-bond donor, inhibiting enzymes like carbonic anhydrase. Fluorine and -CF₃ groups further stabilize enzyme-inhibitor complexes .

Drug Development

- Modifications to the sulfonamide moiety (e.g., adding methyl or amino groups) tailor pharmacokinetic properties. For example, 5-amino derivatives are being explored for CNS-targeted therapies due to improved blood-brain barrier penetration .

Biologische Aktivität

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (CAS No. 217454-98-3) is a fluorinated aromatic sulfonamide that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzene ring substituted with a fluorine atom and a trifluoromethyl group, along with a sulfonamide functional group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H4F4N2O2S |

| Molecular Weight | 242.17 g/mol |

| IUPAC Name | 2-Fluoro-5-(trifluoromethyl)benzenesulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may disrupt metabolic pathways in pathogenic organisms or cancer cells.

- Cellular Interaction : Molecular docking studies suggest that it interacts favorably with amino acid residues in active sites of target proteins, enhancing its efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Minimum Inhibitory Concentrations (MICs) :

- Effective against E. coli and B. mycoides with MIC values comparable to established antibiotics.

- Notably, it demonstrated superior activity against Candida albicans compared to traditional antifungal agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties across multiple human cancer cell lines:

- IC50 Values :

- Against MCF-7 (breast cancer) and HepG2 (liver cancer), showing IC50 values lower than those of standard chemotherapeutics like Doxorubicin.

- The compound exhibited an IC50 of 22.4 μM against the PACA2 pancreatic cancer cell line, indicating potent cytotoxic effects.

Case Studies

-

Study on Antibacterial Efficacy :

A study published in 2023 evaluated the antibacterial activity of various fluorinated sulfonamides, including this compound. It was found to have the most significant antibacterial effect among tested compounds, particularly against Gram-negative bacteria. -

Cytotoxicity Assay :

In another investigation focusing on anticancer activity, this compound was tested against eight different human cancer cell lines, revealing that it surpassed the efficacy of conventional treatments in several cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.